6-Chloro-17-acetoxyprogesterone

Oral progestational activity Clauberg-McPhail assay Structure-activity relationship

6-Chloro-17-acetoxyprogesterone (CAS 33125-90-5), also designated hydromadinone acetate, chloroacetoxyprogesterone (CAP), and developmental code NSC-33170, is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone class. The compound exists as two diastereomers—6α-chloro (CAS 2477-73-8) and 6β-chloro (CAS 2658-74-4)—with the 6α isomer being the pharmacologically characterized entity.

Molecular Formula C23H31ClO4
Molecular Weight 406.9 g/mol
CAS No. 33125-90-5
Cat. No. B1203628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-17-acetoxyprogesterone
CAS33125-90-5
Synonyms6-chloro-17-acetoxyprogesterone
hydromadinone acetate
hydromadinone acetate, (6alpha)-isomer
hydromadinone acetate, (6beta)-isome
Molecular FormulaC23H31ClO4
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C
InChIInChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20?,21-,22+,23+/m1/s1
InChIKeyDCVGANSDLNPXGO-AJHUYUOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-17-acetoxyprogesterone CAS 33125-90-5: Core Identity and Procurement-Relevant Classification


6-Chloro-17-acetoxyprogesterone (CAS 33125-90-5), also designated hydromadinone acetate, chloroacetoxyprogesterone (CAP), and developmental code NSC-33170, is a synthetic steroidal progestin belonging to the 17α-hydroxyprogesterone class [1]. The compound exists as two diastereomers—6α-chloro (CAS 2477-73-8) and 6β-chloro (CAS 2658-74-4)—with the 6α isomer being the pharmacologically characterized entity [1]. It was patented in the 1960s but was never marketed, remaining exclusively a research tool, a synthetic intermediate, and a pharmacopeial impurity reference standard [1][2]. The molecule is structurally distinguished from chlormadinone acetate by the absence of the Δ6 double bond and from cyproterone acetate by the absence of the 1,2-methylene bridge, making stereochemical and electronic differentiation at C6 a critical parameter for procurement decisions [2].

Why Generic Substitution of 6-Chloro-17-acetoxyprogesterone with Other 17α-Acetoxyprogesterones Introduces Quantifiable Scientific Risk


The 17α-acetoxyprogesterone scaffold is exquisitely sensitive to modifications at C6, with a single substituent change producing a >700-fold range in oral progestational potency across closely related analogs [1]. Simply substituting 6-chloro-17-acetoxyprogesterone with chlormadinone acetate (the Δ6 analog) introduces a potency difference of approximately 20- to 25-fold; substituting with the 6β-chloro diastereomer alters potency by 4- to 6-fold; and using the unsubstituted parent 17α-acetoxyprogesterone results in a ~35-fold potency loss [1]. Furthermore, these analogs carry different pharmacopeial impurity classifications, distinct CAS registries, and separate regulatory identities, meaning that analytical reference standards, synthetic protocols, and biological readouts cannot be interchanged without formal revalidation .

6-Chloro-17-acetoxyprogesterone Procurement Evidence: Quantitative Differentiation from Closest Analogs


Oral Progestational Potency: 6α-Chloro-17-acetoxyprogesterone Is 20- to 25-Fold Less Potent than Chlormadinone Acetate, Defining a Distinct Pharmacological Niche

In the canonical SAR dataset of 19 substituted 17α-acetoxyprogesterones, oral progestational activity (OPA) was measured relative to norethisterone (NET = 1) using the Clauberg-McPhail assay in rabbits [1]. 6α-Chloro-17α-acetoxyprogesterone (the target compound) exhibits an OPA of 2–3, placing it in the moderate-potency category [1]. By contrast, 6-chloro-6-dehydro-17α-acetoxyprogesterone (chlormadinone acetate) scores 50, and the unsubstituted parent 17α-acetoxyprogesterone scores 0.07 [1]. This positions the target compound as an intermediate-potency tool—sufficiently active for progestational signaling studies without the supraphysiological potency of chlormadinone acetate, which may confound dose-response windows in receptor occupancy studies.

Oral progestational activity Clauberg-McPhail assay Structure-activity relationship

Stereochemical Differentiation: 6α vs. 6β Diastereomers Exhibit a 4- to 6-Fold Potency Divergence with Distinct Pharmacopeial Identities

The 6α-chloro (CAS 2477-73-8) and 6β-chloro (CAS 2658-74-4) diastereomers of 6-chloro-17-acetoxyprogesterone are not functionally interchangeable [1]. The 6α isomer demonstrates an OPA of 2–3, while the 6β isomer yields only 0.5—a 4- to 6-fold reduction in potency [1]. Physicochemically, the 6α isomer melts at 192°C, whereas the 6β isomer melts at 221–222°C (decomposition), providing a straightforward identity verification checkpoint . Critically, the European Pharmacopoeia (EP) classifies them as distinct impurities: the 6α isomer is Chlormadinone Acetate Impurity A, and the 6β isomer is Impurity L .

Stereochemistry-activity relationship Pharmacopeial impurity profiling Chiral differentiation

Synthetic Intermediacy: 6-Chloro-17-acetoxyprogesterone Is the Direct Chemical Precursor to Chlormadinone Acetate, Defining a Unique Procurement Rationale

According to the IARC Monographs on hormonal contraception, the established synthetic route to chlormadinone acetate proceeds via chlorination of a 17α-acetoxyprogesterone enol ether with N-chlorosuccinimide to yield 6-chloro-17α-acetoxyprogesterone, which is subsequently dehydrogenated with chloranil to introduce the Δ6 double bond [1]. This places the target compound as the penultimate intermediate in the commercial synthesis of chlormadinone acetate. In contrast, cyproterone acetate and medroxyprogesterone acetate require fundamentally different synthetic pathways (cyclopropanation and 6α-methylation, respectively), making the target compound the uniquely relevant precursor for chlormadinone-related process development and impurity tracking.

Synthetic intermediate Dehydrogenation Process chemistry

Receptor Binding Profile: Absence of the Δ6 Double Bond Predicts Altered PR/AR/GR Selectivity Relative to Chlormadinone Acetate

Chlormadinone acetate (the Δ6 analog) binds to human progesterone, androgen, and glucocorticoid receptors with Ki values of 2.5 nM, 3.8 nM, and 16 nM, respectively . While corresponding recombinant binding data for 6-chloro-17-acetoxyprogesterone (lacking the Δ6 double bond) have not been published at equivalent resolution, SAR trends across 17α-acetoxyprogesterone series indicate that the Δ6 unsaturation significantly enhances PR binding affinity and introduces AR cross-reactivity [1]. The target compound, retaining the 4-ene-3-keto A-ring geometry and a saturated B-ring with 6α-chloro substitution, is predicted to exhibit reduced AR affinity relative to chlormadinone acetate, making it a potentially cleaner progestational tool where androgenic off-target effects must be minimized.

Progesterone receptor binding Androgen receptor Selectivity profiling

Procurement-Driven Application Scenarios for 6-Chloro-17-acetoxyprogesterone CAS 33125-90-5


Pharmacopeial Reference Standard for Chlormadinone Acetate Impurity Profiling (EP Impurity A / Impurity L)

6-Chloro-17-acetoxyprogesterone is explicitly listed as Chlormadinone Acetate EP Impurity A (6α isomer) and EP Impurity L (6β isomer) under European Pharmacopoeia monographs [1]. Analytical laboratories performing purity testing, stability studies, or batch release of chlormadinone acetate drug substance or finished product must procure these specific diastereomers as certified reference standards. No other analog—including chlormadinone acetate itself or medroxyprogesterone acetate—can substitute for this impurity marker, as the chromatographic retention time, MS fragmentation pattern, and UV absorbance are stereochemically specific. Procurement decisions must verify the exact CAS number (2477-73-8 for Impurity A; 2658-74-4 for Impurity L) to ensure regulatory audit readiness.

Process Chemistry Intermediate for Chlormadinone Acetate Synthesis and Route Optimization

The established commercial synthesis of chlormadinone acetate proceeds through 6-chloro-17-acetoxyprogesterone as the obligate penultimate intermediate, prepared by N-chlorosuccinimide chlorination of the corresponding enol ether [1]. This intermediate then undergoes chloranil-mediated dehydrogenation to introduce the Δ6 double bond. Process chemists developing improved synthetic routes, greener dehydrogenation methods, or alternative halogenation strategies require the target compound as both a starting material for the final step and an analytical benchmark for step-yield optimization. The procurement rationale is singular: this intermediate cannot be replaced by chlormadinone acetate (final product) or cyproterone acetate (different scaffold) for step-specific process validation.

Moderate-Potency Progestational Probe for Endometrial and Reproductive Pharmacology Research

With an oral progestational activity of 2–3 relative to norethisterone—approximately 20- to 25-fold lower than chlormadinone acetate (OPA = 50) but ~35-fold higher than the parent 17α-acetoxyprogesterone (OPA = 0.07)—6-chloro-17-acetoxyprogesterone occupies a unique moderate-potency window within the 17α-acetoxyprogesterone series [1]. This potency range is advantageous for in vitro and in vivo studies where full receptor saturation by chlormadinone acetate would obscure graded dose-response relationships, or where the negligible activity of the parent compound would fail to elicit a measurable signal. The compound is therefore the appropriate procurement choice for experimental designs requiring tunable, intermediate-strength progestational stimulation without the confounding anti-androgenic potency of chlormadinone acetate.

Stereochemical Tool Compound for Studying C6 Substituent Effects on Progestogen Receptor Interactions

The availability of discrete 6α- and 6β-chloro diastereomers—with a documented 4- to 6-fold potency differential—makes 6-chloro-17-acetoxyprogesterone a valuable stereochemical probe for computational and experimental SAR studies [1]. The two isomers share identical molecular formula (C23H31ClO4), molecular weight (406.9 g/mol), and core scaffold, differing only in the spatial orientation of the chlorine atom at C6. This minimal structural perturbation, combined with the measurable divergence in biological activity, provides an ideal test case for molecular docking simulations, QSAR model training, and free-energy perturbation calculations aimed at understanding stereoelectronic determinants of progestogen-receptor binding. Procurement must explicitly specify the desired isomer by CAS number to ensure the correct stereochemistry.

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